molecular formula C12H10ClN3O2 B15196162 1,2,4-Triazine-6-carboxylic acid, 5-chloro-3-phenyl-, ethyl ester CAS No. 37539-91-6

1,2,4-Triazine-6-carboxylic acid, 5-chloro-3-phenyl-, ethyl ester

Cat. No.: B15196162
CAS No.: 37539-91-6
M. Wt: 263.68 g/mol
InChI Key: IJRDJWBRHHGGNS-UHFFFAOYSA-N
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Description

1,2,4-Triazine-6-carboxylic acid, 5-chloro-3-phenyl-, ethyl ester is an organic compound belonging to the triazine family. Triazines are heterocyclic compounds containing a six-membered ring with three nitrogen atoms. This specific compound is characterized by the presence of a carboxylic acid group at the sixth position, a chlorine atom at the fifth position, and a phenyl group at the third position, with an ethyl ester functional group.

Preparation Methods

The synthesis of 1,2,4-Triazine-6-carboxylic acid, 5-chloro-3-phenyl-, ethyl ester can be achieved through several methods. One common synthetic route involves the reaction of lithium sulfinate with ethyl 2-aminothiophene-3-carboxylate to form 3-methylsulfanyl-1,2,4-triazine-6-ol. This intermediate is then reacted with thionyl chloride to yield the desired compound .

Industrial production methods often involve the use of microwave irradiation or conventional heating techniques to optimize reaction conditions and improve yield. These methods typically employ a solvent mixture of dioxane and water, with sodium carbonate as a base .

Chemical Reactions Analysis

1,2,4-Triazine-6-carboxylic acid, 5-chloro-3-phenyl-, ethyl ester undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium borohydride for reductions and thionyl chloride for chlorination reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 1,2,4-Triazine-6-carboxylic acid, 5-chloro-3-phenyl-, ethyl ester involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of topoisomerase enzymes, leading to DNA damage and cell death .

Comparison with Similar Compounds

1,2,4-Triazine-6-carboxylic acid, 5-chloro-3-phenyl-, ethyl ester can be compared with other triazine derivatives, such as:

    1,3,5-Triazine:

    1,2,3-Triazine: This isomer has nitrogen atoms at the first, second, and third positions.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 5-chloro-3-phenyl-1,2,4-triazine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClN3O2/c1-2-18-12(17)9-10(13)14-11(16-15-9)8-6-4-3-5-7-8/h3-7H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJRDJWBRHHGGNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(N=N1)C2=CC=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClN3O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50190980
Record name 1,2,4-Triazine-6-carboxylic acid, 5-chloro-3-phenyl-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50190980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.68 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37539-91-6
Record name 1,2,4-Triazine-6-carboxylic acid, 5-chloro-3-phenyl-, ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037539916
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC382100
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=382100
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,2,4-Triazine-6-carboxylic acid, 5-chloro-3-phenyl-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50190980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 5-chloro-3-phenyl-1,2,4-triazine-6-carboxylate
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3VD6Q8HSH5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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